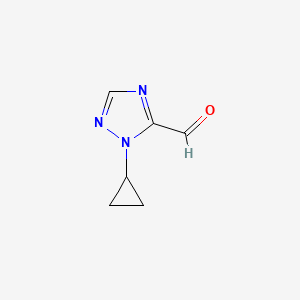

1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde

Description

1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at the N1 position and a carbaldehyde group at the C5 position. Its molecular formula is C₇H₉N₃O, with a molar mass of 151.17 g/mol . This compound is of interest in medicinal chemistry and materials science due to its reactive aldehyde group, which serves as a versatile intermediate for synthesizing derivatives such as Schiff bases or hydrazones .

Properties

Molecular Formula |

C6H7N3O |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

2-cyclopropyl-1,2,4-triazole-3-carbaldehyde |

InChI |

InChI=1S/C6H7N3O/c10-3-6-7-4-8-9(6)5-1-2-5/h3-5H,1-2H2 |

InChI Key |

IGIKFTUTLUCCRH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C(=NC=N2)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde typically involves a multi-step processThis method involves the reaction of azides with propargyl alcohol or acetal-protected propargyl aldehydes, followed by oxidation or hydrolysis . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It serves as a building block for the development of bioactive compounds.

Medicine: It is investigated for its potential use in drug discovery and development.

Industry: It is used in the production of agrochemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is highlighted through comparisons with analogous triazole-carbaldehyde derivatives. Key differences in substituents, regiochemistry, and physicochemical properties are summarized below:

Table 1: Comparative Analysis of Triazole-Carbaldehyde Derivatives

Key Findings from Comparisons

Regiochemistry Effects :

- The position of the carbaldehyde group (C3 vs. C5) significantly impacts electronic properties. For example, 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde has a distinct reactivity profile compared to the target compound due to altered resonance stabilization of the triazole ring.

Substituent Influence :

- Cyclopropyl vs. Alkyl Groups : Cyclopropyl substitution enhances metabolic stability and rigidity compared to methyl or ethyl groups, making it favorable in drug design .

- Steric Effects : Bulkier substituents (e.g., isopropyl, tert-butyl) reduce nucleophilic attack at the aldehyde group, limiting derivatization efficiency .

Physicochemical Properties :

- The cyclopropyl analog (density: 1.44 g/cm³) is denser than simpler alkyl derivatives, likely due to its strained ring structure .

- Predicted pKa values (~1.26) suggest moderate acidity, comparable to other triazole-carbaldehydes, enabling similar reactivity in condensation reactions .

Biological Relevance :

- Cyclopropyl-containing triazoles are explored as bioisosteres for carboxylic acids, improving pharmacokinetic profiles in drug candidates .

- The aldehyde group facilitates covalent binding to biological targets, a feature exploited in protease inhibitor design .

Biological Activity

1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound with a unique structure that includes a cyclopropyl group and a triazole ring featuring an aldehyde functional group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its molecular formula is with a molecular weight of approximately 137.14 g/mol.

The presence of the aldehyde group in 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde enhances its reactivity, allowing it to undergo various chemical transformations. The synthesis typically involves multi-step synthetic routes, highlighting the complexity and precision required in producing this compound.

Biological Activities

Research into the biological activities of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is still emerging but suggests several promising pharmacological properties:

- Antimicrobial Activity : Compounds containing triazole rings are often studied for their antimicrobial effects. Preliminary studies indicate that 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde may exhibit antibacterial and antifungal properties due to its structural characteristics .

- Anticancer Potential : Triazole derivatives are known for their anticancer activities. The unique structural features of this compound may influence its interaction with biological targets relevant to cancer treatment .

- Inflammatory Response Modulation : There is evidence suggesting that compounds related to 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

The mechanism of action for 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is not fully elucidated but may involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth or inflammatory pathways, which could explain its antimicrobial and anti-inflammatory properties .

Comparative Analysis with Related Compounds

To better understand the potential of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde, it is useful to compare it with similar triazole derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid | C8H10N4O2 | Contains a cyclobutyl group instead of cyclopropyl |

| 5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | C10H10FN3S | Features a fluorophenyl group and thiol functionality |

| 3-(4-Fluorophenyl)-1H-1,2,4-triazole | C8H7FN4 | Retains the triazole structure without carboxylic acid |

The unique combination of functionalities in 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde distinguishes it from these analogs and suggests potential for further exploration in medicinal applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

- Antiproliferative Activity : A study evaluated various triazole derivatives for their toxicity and antiproliferative effects on peripheral blood mononuclear cells. Results indicated significant activity against certain cancer cell lines .

- Cytokine Release Modulation : Research demonstrated that specific triazole derivatives could influence cytokine release in stimulated cell cultures. This highlights their potential as anti-inflammatory agents .

- Melanocortin Receptor Antagonism : Some derivatives have shown promise as antagonists for melanocortin receptors (MC4R), which are implicated in various physiological processes including appetite regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.